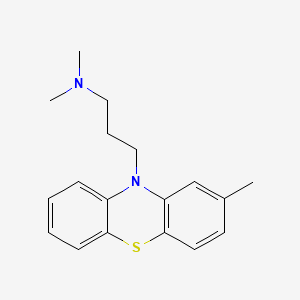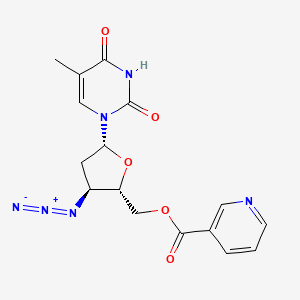
AZT Nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AZT Nicotinate, also known as Zidovudine Nicotinate, is a compound that combines the antiviral properties of Zidovudine with the benefits of Nicotinic Acid. Zidovudine is a well-known antiretroviral medication used to treat HIV/AIDS, while Nicotinic Acid, also known as Niacin, is a form of Vitamin B3 that plays a crucial role in various metabolic processes. The combination of these two compounds aims to enhance the therapeutic effects and improve the pharmacokinetic profile of Zidovudine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AZT Nicotinate involves the esterification of Zidovudine with Nicotinic Acid. This process typically requires the activation of the carboxyl group of Nicotinic Acid, which can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is carried out in an anhydrous solvent like dichloromethane or dimethylformamide (DMF) under mild conditions to prevent the degradation of Zidovudine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
AZT Nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of this compound, while reduction can produce its corresponding alcohols or amines.
科学的研究の応用
AZT Nicotinate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its potential effects on cellular metabolism and gene expression.
Medicine: Explored for its enhanced antiviral properties and potential use in combination therapies for HIV/AIDS.
Industry: Utilized in the development of advanced drug delivery systems and formulations.
作用機序
The mechanism of action of AZT Nicotinate involves the inhibition of the reverse transcriptase enzyme, which is essential for the replication of HIV. Zidovudine, the active component, is phosphorylated to its active triphosphate form, which competes with natural nucleotides and incorporates into the viral DNA, leading to chain termination. Nicotinic Acid enhances the bioavailability and stability of Zidovudine, potentially improving its therapeutic efficacy.
類似化合物との比較
Similar Compounds
Zidovudine: The parent compound, used as an antiretroviral medication.
Nicotinic Acid: A form of Vitamin B3 with various metabolic functions.
Nicotinamide: Another form of Vitamin B3 with similar properties to Nicotinic Acid.
Uniqueness
AZT Nicotinate is unique due to its combination of antiviral and metabolic benefits. The esterification of Zidovudine with Nicotinic Acid not only enhances the pharmacokinetic profile but also potentially reduces the side effects associated with high doses of Zidovudine alone. This dual functionality makes this compound a promising candidate for further research and development in the field of antiviral therapy.
特性
CAS番号 |
116333-43-8 |
|---|---|
分子式 |
C16H16N6O5 |
分子量 |
372.34 g/mol |
IUPAC名 |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C16H16N6O5/c1-9-7-22(16(25)19-14(9)23)13-5-11(20-21-17)12(27-13)8-26-15(24)10-3-2-4-18-6-10/h2-4,6-7,11-13H,5,8H2,1H3,(H,19,23,25)/t11-,12+,13+/m0/s1 |
InChIキー |
KMIYVSVERCALME-YNEHKIRRSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CN=CC=C3)N=[N+]=[N-] |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CN=CC=C3)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


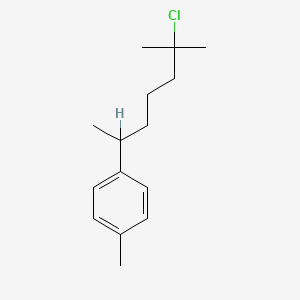
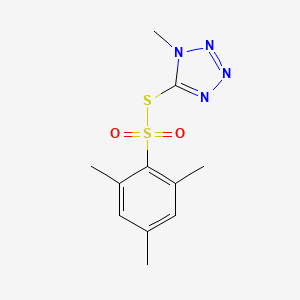


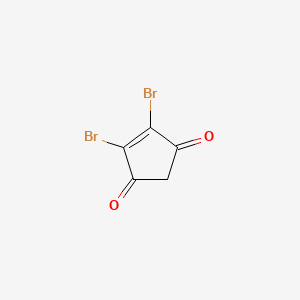
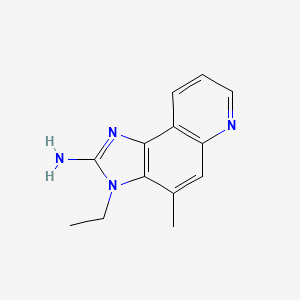
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one](/img/structure/B12803631.png)
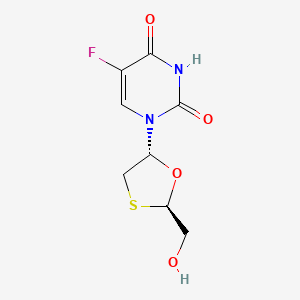

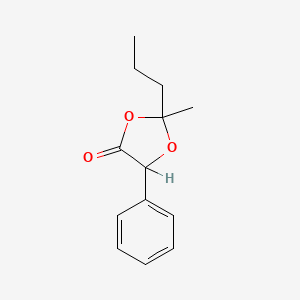
![[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine](/img/structure/B12803651.png)
![6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one](/img/structure/B12803653.png)
